molecular formula C10H18O B13535064 5-Ethyl-4-methyl-4-hepten-3-one CAS No. 22319-28-4

5-Ethyl-4-methyl-4-hepten-3-one

Cat. No.: B13535064
CAS No.: 22319-28-4
M. Wt: 154.25 g/mol
InChI Key: IDPSLUYWEQFHAM-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-4-hepten-3-one is an organic compound classified as an α,β-unsaturated ketone. scribd.com Its structure consists of a seven-carbon heptene (B3026448) chain with an ethyl group at the fifth position, a methyl group at the fourth position, and a ketone functional group at the third position. scribd.comscribd.comscribd.com The double bond is located between the fourth and fifth carbon atoms, making it a conjugated system with the carbonyl group. This conjugation is a key determinant of its chemical reactivity.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
CAS Number 22319-28-4
IUPAC Name 5-ethyl-4-methylhept-4-en-3-one
Appearance Data not widely available
Boiling Point ~232.64 °C (estimated)

| Density | ~0.862 g/cm³ (estimated) |

The properties in this table are sourced from PubChem and ECHEMI unless otherwise noted. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22319-28-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-4-methylhept-4-en-3-one

InChI

InChI=1S/C10H18O/c1-5-9(6-2)8(4)10(11)7-3/h5-7H2,1-4H3

InChI Key

IDPSLUYWEQFHAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C(=O)CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethyl 4 Methyl 4 Hepten 3 One and Its Structural Analogs

Aldol (B89426) Condensation Strategies for 5-Ethyl-4-methyl-4-hepten-3-one Synthesis

The Aldol condensation is a powerful carbon-carbon bond-forming reaction that is widely utilized for the synthesis of β-hydroxy carbonyl compounds and their dehydrated α,β-unsaturated analogs. libretexts.orgncert.nic.in This reaction, which can be catalyzed by either acid or base, involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound. libretexts.orgtcu.edu Subsequent dehydration of the initial aldol adduct leads to the formation of a conjugated enone, a process driven by the stability of the resulting conjugated system. tcu.edu

Cross-aldol condensations, which involve two different carbonyl compounds, offer a versatile route to a wide range of products. However, they present a significant challenge: controlling the reaction to prevent the formation of a mixture of up to four different products when both reactants possess α-hydrogens. byjus.com Strategies to achieve selectivity often involve using a non-enolizable aldehyde (one without α-hydrogens) as the electrophilic partner or ensuring one carbonyl compound is quantitatively converted to its enolate before the second is introduced. wikipedia.org

The cross-aldol condensation between 2-butanone (B6335102) and an aldehyde like 3-methylbutanal (B7770604) can be used to generate structural analogs of the target compound. In this reaction, 2-butanone serves as the enolate precursor, while 3-methylbutanal acts as the electrophile. The reaction of the 2-butanone enolate with 3-methylbutanal, followed by dehydration, does not yield this compound but rather other unsaturated ketones depending on which enolate of 2-butanone is formed. For instance, reaction at the methylene (B1212753) carbon (the thermodynamic enolate) would lead to 4,6-dimethyl-4-hepten-3-one, while reaction at the methyl carbon (the kinetic enolate) would produce 6-methyl-3-nonen-5-one. Base catalysis generally favors reaction at the methyl position, whereas acid catalysis favors the methylene position. chempedia.info

For an unsymmetrical ketone such as 2-butanone, deprotonation can occur at two different α-carbons, leading to two distinct regioisomeric enolates. stackexchange.com The control of which enolate is formed is crucial for directing the outcome of the aldol reaction. This regioselectivity is governed by whether the reaction is under kinetic or thermodynamic control. uwindsor.ca

Kinetic Enolate: This is the enolate that is formed fastest. It results from the removal of the most acidic proton, which is typically located at the least sterically hindered α-carbon. stackexchange.comuwindsor.ca The formation of the kinetic enolate is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. quimicaorganica.org These conditions ensure that the deprotonation is rapid, irreversible, and quantitative. quimicaorganica.org

Thermodynamic Enolate: This is the most stable enolate, which generally corresponds to the more substituted double bond due to hyperconjugation. stackexchange.comuwindsor.ca Its formation is favored under conditions that allow for equilibration between the possible enolates. This is achieved by using a weaker base (like an alkoxide), a protic solvent, and higher temperatures. stackexchange.com

FeatureKinetic ControlThermodynamic Control
Temperature Low (e.g., -78 °C)Higher (e.g., 0 °C to room temp.)
Base Strong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaOEt, KOtBu)
Solvent Aprotic (e.g., THF)Protic or Aprotic
Enolate Formed Less substitutedMore substituted (more stable)
Reaction Speed Fast, irreversible deprotonationSlower, reversible deprotonation (equilibration)

Data sourced from multiple studies on enolate formation. stackexchange.comuwindsor.caquimicaorganica.org

The β-hydroxy aldehyde or ketone formed in the initial aldol addition can undergo dehydration to yield an α,β-unsaturated carbonyl compound. jove.com Under basic conditions, this elimination typically proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. jove.comjove.com

The process occurs in two steps:

A base removes a proton from the α-carbon, forming an enolate intermediate (the conjugate base). jove.comyoutube.com

The enolate then expels the hydroxide (B78521) ion from the β-carbon, forming a new π-bond. jove.comyoutube.com

This dehydration step is often facilitated by heating and is driven by the formation of the stable, conjugated product. tcu.edujove.com The trans-stereoisomer of the resulting alkene is generally favored due to reduced steric interactions compared to the cis-isomer. jove.com

Self-condensation occurs when a single carbonyl compound acts as both the nucleophile (enolate) and the electrophile. wikipedia.org The synthesis of this compound is a classic example of a self-condensation reaction, specifically using 3-pentanone (B124093) as the sole reactant in the presence of a base. chegg.comchegg.com

In this reaction, one molecule of 3-pentanone is deprotonated by a base to form its enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of 3-pentanone. The resulting β-hydroxy ketone (5-ethyl-5-hydroxy-4-methyl-3-heptanone) readily dehydrates upon heating to yield the final product, this compound. chegg.comlibretexts.org The self-condensation of other ketones, such as acetone (B3395972) to form mesityl oxide, is also a well-established process. wikipedia.org

Homogeneous Catalysts: Traditionally, aldol condensations are performed using homogeneous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). nacatsoc.org While effective, these catalysts can be difficult to separate from the reaction mixture, often leading to costly purification processes and waste generation. nacatsoc.org

Heterogeneous (Solid) Catalysts: To address the drawbacks of homogeneous systems, significant research has focused on solid base catalysts. These materials offer several advantages, including ease of separation, potential for regeneration and reuse, and often improved selectivity. Examples include alkali metal salts supported on silica (B1680970) (e.g., K/SiO₂) and hydrotalcites (layered double hydroxides, e.g., Mg-Al hydrotalcites). nacatsoc.orgunirioja.es These solid catalysts must possess appropriate base strength to deprotonate the ketone without causing excessive side reactions. nacatsoc.org For instance, gas-phase condensation of butanone over Na/SiO₂ catalysts shows high selectivity for the aldol product. nacatsoc.org

Catalytic Systems in Aldol Condensation for this compound

Heterogeneous Catalysis (e.g., Basic Alumina)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and product purification. routledge.com For the synthesis of α,β-unsaturated ketones, solid base catalysts like basic alumina (B75360) can be employed to facilitate aldol-type condensation reactions.

The general mechanism involves the deprotonation of a ketone at the α-carbon by a basic site on the catalyst surface to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The subsequent dehydration of the resulting β-hydroxy ketone (aldol adduct) yields the α,β-unsaturated ketone. alevelchemistry.co.uk

In the context of synthesizing this compound, this would involve the reaction of 2-pentanone and 2-methylbutanal.

Table 1: Reactants for Heterogeneous Catalytic Synthesis

Reactant 1 Reactant 2 Product

The use of heterogeneous catalysts like basic alumina can be particularly advantageous in continuous flow reactors, allowing for large-scale production. Other solid bases such as hydrotalcites and supported alkali metal hydroxides have also been explored for similar transformations. Recent research has also highlighted the use of gold nanoparticles on ceria (Au/CeO2) as an effective heterogeneous catalyst for the synthesis of enaminones, which are structurally related to enones. acs.orgacs.org

Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids can effectively catalyze the aldol condensation reaction to form α,β-unsaturated ketones. quora.com

Brønsted Acid Catalysis: In this approach, the acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enol form of the ketone. quora.com The reaction proceeds through an enol intermediate rather than an enolate.

Lewis Acid Catalysis: Lewis acids activate the electrophile by coordinating to the carbonyl oxygen. youtube.com This coordination enhances the electrophilicity of the carbonyl carbon. youtube.com For aldol reactions, Lewis acids like titanium(IV) chloride, boron trifluoride, and zinc chloride are commonly used. In some cases, Lewis acidic zeolites have been shown to promote direct aldol reactions through a process of soft enolization. nih.gov These zeolites can function as heterogeneous catalysts, offering the benefits of easy separation and recyclability. nih.gov

The choice between Lewis and Brønsted acid catalysis can influence the reaction rate and selectivity. Lewis acids are often preferred for their ability to be tailored for specific substrates and for their potential in developing enantioselective catalytic systems. researchgate.net

Enantioselective and Diastereoselective Synthesis of this compound and Related Chiral Structures

The synthesis of specific stereoisomers (enantiomers and diastereomers) of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. This compound possesses a chiral center at the carbon bearing the methyl group, making enantioselective synthesis a relevant challenge.

Chemoenzymatic Approaches for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of traditional chemical reactions to produce chiral compounds with high optical purity. researchgate.netacs.orgnih.gov Enzymes, such as lipases and oxidoreductases, can be used to resolve racemic mixtures or to catalyze key stereoselective steps in a synthetic sequence.

For the synthesis of chiral ketones, one common chemoenzymatic strategy involves the kinetic resolution of a racemic secondary alcohol precursor. A lipase (B570770) can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated enantiomers. The desired enantiomer can then be oxidized to the corresponding chiral ketone.

Another approach is the enantioselective reduction of a prochiral ketone using an alcohol dehydrogenase to produce a single enantiomer of the corresponding alcohol. While not directly producing the chiral ketone, this method provides a chiral precursor that can be further elaborated. Recent advancements have demonstrated the use of enzyme cascades in continuous-flow systems for the synthesis of chiral amines, a methodology that could be adapted for other chiral molecules. acs.org

Table 2: Potential Chemoenzymatic Steps for Chiral Ketone Synthesis

Enzymatic Step Enzyme Class Substrate Product
Kinetic Resolution Lipase Racemic secondary alcohol Enantiopure alcohol and ester

Chiral Auxiliary and Chiral Catalyst Applications

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgdu.ac.in After the desired stereoselective transformation, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylations and aldol reactions. researchgate.netharvard.edu

In the context of synthesizing a chiral analog of this compound, one could envision attaching a chiral auxiliary to a simpler ketone or aldehyde precursor. The auxiliary would then control the stereochemistry of the carbon-carbon bond forming reaction.

Chiral Catalysts: The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. Chiral Lewis acids and organocatalysts are widely used for enantioselective aldol reactions. rsc.org For example, proline and its derivatives are effective organocatalysts for the asymmetric aldol condensation.

The development of chiral catalysts for the synthesis of specific enones remains an active area of research, with the goal of achieving high enantioselectivity and diastereoselectivity under mild reaction conditions.

Alternative Carbon-Carbon Bond Formation Routes

While the aldol condensation is a primary method for constructing α,β-unsaturated ketones, other carbon-carbon bond-forming reactions can also be employed. alevelchemistry.co.ukcambridge.org

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials.

For this compound, the most apparent retrosynthetic disconnection is at the α,β-carbon-carbon double bond, which leads back to an aldol-type reaction between 2-pentanone and 2-methylbutanal.

An alternative disconnection can be made between the carbonyl carbon and the α-carbon. This suggests a reaction between an acyl derivative (e.g., an acid chloride or ester) and a vinyl organometallic reagent. For example, the reaction of propanoyl chloride with a suitable vinyl copper or vinyl magnesium reagent derived from 2-ethyl-1-methyl-1-butene could potentially form the target molecule.

Other C-C bond formation strategies that could be considered include:

Wittig-type reactions: A reaction between a phosphorane derived from 2-pentanone and 2-methylbutanal.

Heck reaction: Coupling of an enol ether of 2-pentanone with a vinyl halide. alevelchemistry.co.uk

Michael addition: While typically used to form 1,5-dicarbonyl compounds, variations of the Michael reaction can be adapted for the synthesis of enones. alevelchemistry.co.ukorganic-chemistry.org

Grignard Reactions in Related Heptenone Synthesis

Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. In the context of heptenone synthesis, they can be utilized to introduce alkyl or aryl groups to a carbonyl or a conjugated system. A relevant example is found in the synthesis of 5-methyl-2-hepten-4-one, a structural analog of the target compound.

One documented approach involves the Grignard reaction between sec-butylmagnesium bromide and crotonaldehyde (B89634) to form the intermediate alcohol, 5-methyl-2-hepten-4-ol. google.com This alcohol is subsequently oxidized to the corresponding ketone. However, this method is not without its drawbacks. A significant side reaction is the 1,4-addition of the Grignard reagent to the α,β-unsaturated aldehyde, which competes with the desired 1,2-addition to the carbonyl group. This lack of regioselectivity can lead to a mixture of products and a lower yield of the desired alcohol precursor. The subsequent oxidation step often employs stoichiometric amounts of heavy metal oxidants, such as sodium dichromate, which raises environmental concerns. google.com

These challenges underscore the need for more selective and environmentally benign synthetic strategies.

Stork Enamine Alkylation and Condensation Pathways

The Stork enamine alkylation offers a milder and more selective alternative to direct alkylation of ketones. This method involves the reaction of a ketone with a secondary amine to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, including α,β-unsaturated carbonyl compounds in a Michael-type addition.

While a specific application of the Stork enamine alkylation for the synthesis of this compound is not prominently documented, a plausible synthetic route can be proposed based on the established reactivity of enamines. The synthesis could be envisioned through the reaction of an enamine derived from a ketone with an appropriate α,β-unsaturated electrophile.

For instance, the enamine of 3-pentanone, formed by its reaction with a secondary amine such as pyrrolidine, could serve as the nucleophile. This enamine possesses a nucleophilic α-carbon that can attack an electrophilic partner. The electrophile in this hypothetical pathway would need to provide the remaining carbon framework of the target molecule.

The subsequent step would involve the Michael addition of this enamine to an α,β-unsaturated carbonyl compound. Following the carbon-carbon bond formation, the resulting iminium salt is hydrolyzed under acidic conditions to regenerate the ketone functionality, yielding the desired α-alkylated product. This method generally provides better control over mono-alkylation compared to direct enolate alkylation and avoids the use of strong bases.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of α,β-unsaturated ketones like this compound, these principles can be applied to address the shortcomings of traditional methods, such as the Grignard reactions discussed previously.

A notable example of a greener approach is detailed in a Chinese patent for the synthesis of 5-methyl-2-hepten-4-one. google.com This method actively avoids the use of Grignard reagents and stoichiometric heavy metal oxidants. The proposed synthesis involves the reaction of acetoacetate (B1235776) with 2-methylbutyryl chloride to form an intermediate, which is then condensed with acetaldehyde. google.com This pathway is highlighted as having less pollution, simpler operation, and being more suitable for industrial production. google.com The yield is also reported to be 10-20% higher than the conventional Grignard route. google.com

The key green chemistry principles embodied in this alternative synthesis include:

Prevention of Waste: By avoiding the formation of significant byproducts associated with the lack of regioselectivity in Grignard additions, the process generates less chemical waste.

Atom Economy: The condensation-based approach aims for higher incorporation of reactant atoms into the final product.

Safer Solvents and Auxiliaries: The avoidance of hazardous reagents like heavy metal oxidants contributes to a safer process.

Catalysis: The use of catalytic amounts of reagents is favored over stoichiometric amounts, as seen in the move away from stoichiometric oxidants.

Reaction Mechanisms and Reactivity of 5 Ethyl 4 Methyl 4 Hepten 3 One

Conjugate Addition Reactions (1,4-Addition) to the α,β-Unsaturated System

Conjugate addition, or 1,4-addition, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. The electronegative oxygen atom of the carbonyl group withdraws electron density from the β-carbon, rendering it electrophilic. openstax.org

The general mechanism for conjugate addition begins with the attack of a nucleophile on the electrophilic β-carbon. libretexts.org This initial attack forms a new single bond and results in the formation of a resonance-stabilized enolate ion intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom. fiveable.mewikipedia.org The enolate intermediate is then protonated, typically at the α-carbon, to yield the final saturated ketone product. fiveable.meopenstax.orglibretexts.org Weaker nucleophiles, such as amines, thiols, and cyanides, generally favor 1,4-addition. fiveable.mepressbooks.pub

A notable example of this type of reaction is the Michael addition, which involves the 1,4-addition of an enolate ion to an α,β-unsaturated carbonyl compound. pressbooks.pub

The reactivity of organometallic reagents in conjugate additions is highly dependent on the metal. While organolithium and Grignard reagents tend to favor 1,2-addition, organocuprates, also known as Gilman reagents, are particularly effective for 1,4-additions. openstax.orgmsu.edu

The mechanism for the 1,4-conjugate addition of a lithium diorganocopper reagent involves the addition of the diorganocopper anion (R₂Cu⁻) to the β-carbon, forming a copper-containing intermediate. openstax.orglibretexts.org Subsequently, an alkyl group is transferred from the copper to the β-carbon, and the resulting enolate is protonated to give the saturated ketone. libretexts.org

Table 1: Reactivity of Organometallic Reagents with α,β-Unsaturated Ketones

Organometallic ReagentPredominant Reaction PathwayProduct Type
Organolithium (RLi)1,2-AdditionAlcohol
Grignard (RMgX)1,2-AdditionAlcohol
Organocuprate (R₂CuLi)1,4-Addition (Conjugate Addition)Saturated Ketone

Carbonyl Group Reactivity (1,2-Addition)

Direct nucleophilic addition to the carbonyl group, known as 1,2-addition, is another significant reaction pathway for 5-Ethyl-4-methyl-4-hepten-3-one. This reaction is favored by strong, "hard" nucleophiles.

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), typically react with α,β-unsaturated ketones via 1,2-addition to yield allylic alcohols. LiAlH₄ is a powerful reducing agent capable of reducing a wide array of carbonyl compounds. NaBH₄ is a milder and more chemoselective reagent.

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to give the alcohol product.

Strongly nucleophilic organometallic reagents, such as organolithium and Grignard reagents, predominantly add to the carbonyl group in a 1,2-fashion. msu.edusaskoer.ca The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. saskoer.ca This forms a new carbon-carbon bond and an alkoxide intermediate, which is then protonated upon acidic workup to yield a tertiary alcohol.

Hydrogenation of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). The hydrogenation reaction saturates the double bond, converting the α,β-unsaturated ketone into the corresponding saturated ketone.

In some cases, specific catalysts can be employed to achieve high efficiency in the hydrogenation of olefins. For instance, in-situ generated iron complex catalysts have been shown to be highly effective for the hydrogenation of various alkenes. rsc.org

Catalytic Hydrogenation Mechanisms and Stereoselectivity

Catalytic hydrogenation of α,β-unsaturated ketones like this compound can lead to the reduction of the carbon-carbon double bond, the carbonyl group, or both. The selectivity of the hydrogenation is highly dependent on the catalyst, reaction conditions, and the substrate structure.

The mechanism of catalytic hydrogenation typically involves the adsorption of both the hydrogen molecule and the unsaturated ketone onto the surface of a metal catalyst, such as palladium, platinum, or nickel. libretexts.orglibretexts.org The H-H bond is cleaved, and hydrogen atoms are transferred to the adsorbed alkene. libretexts.orgyoutube.com This process generally occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orglibretexts.org

For α,β-unsaturated ketones, chemoselective hydrogenation of the C=C double bond is often desired. This can be achieved using specific catalytic systems. For instance, iridium complexes with phosphinitoxazoline ligands have shown high efficiency and enantioselectivity in the hydrogenation of arylated α,β-unsaturated ketones. acs.org Similarly, Ru-catalyzed asymmetric hydrogenation can produce chiral alcohols with high diastereoselectivity and enantioselectivity through a hydrogenation/isomerization cascade. rsc.org More recently, manganese(I) hydride complexes have been developed for the chemoselective 1,4-hydrogenation of α,β-unsaturated ketones under mild conditions. acs.org

The stereoselectivity of the hydrogenation of this compound would be influenced by the chiral catalysts employed and the substitution pattern around the double bond. The presence of the methyl and ethyl groups at the double bond would create a chiral center upon reduction, and the choice of a suitable chiral catalyst could favor the formation of one enantiomer over the other.

Table 1: Catalysts for Selective Hydrogenation of α,β-Unsaturated Ketones

Catalyst TypeSelectivityReference
Iridium-phosphinitoxazoline complexesHigh enantioselectivity for C=C reduction acs.org
Ruthenium-based catalystsHigh diastereo- and enantioselectivity for C=O reduction rsc.org
Manganese(I) hydride complexesChemoselective 1,4-hydrogenation (C=C reduction) acs.org

Formation of Saturated Heptanone Analogs

The catalytic hydrogenation of this compound is a direct route to its saturated analog, 5-Ethyl-4-methyl-3-heptanone. nih.gov This reaction involves the selective reduction of the carbon-carbon double bond while leaving the carbonyl group intact. As mentioned previously, this can be achieved with high selectivity using appropriate catalysts. acs.org

Thermodynamically, the hydrogenation of the C=C double bond is generally more favorable than the hydrogenation of the C=O bond. tandfonline.com The reaction is exothermic, and the heat of hydrogenation can provide information about the stability of the alkene. libretexts.org

The synthesis of the related saturated ketone, 4-methyl-3-heptanone, has been reported through a Grignard reaction followed by oxidation. wustl.edu This highlights an alternative approach to obtaining saturated ketone structures.

Enolization and Tautomerism of this compound

Like other carbonyl compounds with α-hydrogens, this compound can undergo keto-enol tautomerism. nih.gov Tautomers are constitutional isomers that readily interconvert. nih.gov In this case, the equilibrium exists between the keto form (the α,β-unsaturated ketone) and its corresponding enol form.

The enolization of this compound can be catalyzed by either acid or base. nih.gov

Acid-catalyzed enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base can then remove an α-proton to form the enol.

Base-catalyzed enolization: A base removes an α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol.

For α,β-unsaturated ketones that lack α-hydrogens, enolization can occur at the γ-position. rsc.orgfigshare.com In the case of this compound, which has hydrogens at the γ-position (on the ethyl group attached to the double bond), a vinylogous enol can be formed. rsc.orgfigshare.com This extended conjugation can influence the reactivity of the molecule.

Generally, the keto form is more stable and favored at equilibrium. nih.gov However, the enol form is a key intermediate in many reactions, acting as a nucleophile. vaia.com

Isomerization and Rearrangement Reactions

Under certain conditions, this compound can undergo isomerization reactions. These can include the migration of the double bond. For instance, non-conjugated β,γ-unsaturated ketones can isomerize to their more stable α,β-conjugated isomers in the presence of acid or base catalysts. vaia.comresearchgate.net While this compound is already in the α,β-unsaturated form, the possibility of double bond migration to other positions under specific catalytic conditions cannot be ruled out.

Acid-catalyzed isomerization proceeds through the formation of an enol intermediate. vaia.com Base-catalyzed isomerization can also occur, potentially leading to a mixture of isomers. youtube.com Rearrangement reactions of related α,β-unsaturated ketones have been reported, such as the synthesis of α-oxygenated β,γ-unsaturated ketones from α,β-unsaturated ketones via a skeletal rearrangement of bis(allylic) alcohols. rsc.org

Mechanism of Action with Specific Reagents in Organic Transformations

The conjugated system of this compound allows for two main modes of attack by nucleophiles: direct addition (1,2-addition) to the carbonyl carbon and conjugate addition (1,4-addition or Michael addition) to the β-carbon. wikipedia.orglibretexts.org

The outcome of the reaction depends on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. "Soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, generally favor 1,4-addition. mdpi.com

In a 1,4-addition, the nucleophile adds to the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation at the α-carbon yields the saturated ketone with a new substituent at the β-position. libretexts.org

The reaction with organometallic reagents is a powerful tool for carbon-carbon bond formation. For example, the reaction of an α,β-unsaturated ketone with a lithium dialkylcuprate would result in the conjugate addition of one of the alkyl groups from the cuprate.

Furthermore, α,β-unsaturated ketones can participate in various other organic transformations, including:

Diels-Alder reactions: The electron-deficient double bond can act as a dienophile. wikipedia.org

Radical reactions: The double bond can react with radicals. For instance, α-perfluoroalkylated ketones can be prepared from α,β-unsaturated ketones via a formal hydroperfluoroalkylation involving a radical mechanism. nih.gov

Epoxidation: The double bond can be epoxidized using peroxy acids.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 4 Methyl 4 Hepten 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment of individual atoms and their through-bond and through-space connectivities.

¹H NMR and ¹³C NMR for Structural Connectivity and Chemical Shifts

The ¹H NMR spectrum of 5-Ethyl-4-methyl-4-hepten-3-one is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons of the ethyl and methyl groups attached to the carbon-carbon double bond and the carbonyl group would resonate at characteristic frequencies.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic). The carbonyl carbon (C=O) is expected to appear at a significantly downfield chemical shift, typically in the range of 190-220 ppm. The olefinic carbons of the C=C double bond would resonate in the region of 100-150 ppm. The aliphatic carbons of the ethyl and methyl groups would appear at upfield chemical shifts.

A detailed analysis of the chemical shifts and coupling constants (J-values) in both ¹H and ¹³C NMR spectra allows for the initial assignment of the basic structural framework of this compound.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
CH₃ (on C4)~1.8-2.1s-
CH₂ (of ethyl on C5)~2.2-2.5q~7.5
CH₃ (of ethyl on C5)~1.0-1.3t~7.5
CH₂ (on C2)~2.5-2.8q~7.3
CH₃ (on C1)~1.0-1.2t~7.3
Vinylic H (on C4)---

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C3)~200-210
C5 (olefinic)~140-150
C4 (olefinic)~130-140
CH₂ (of ethyl on C5)~20-30
CH₃ (of ethyl on C5)~10-15
CH₂ (on C2)~30-40
CH₃ (on C1)~8-12
CH₃ (on C4)~15-25

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the methylene (B1212753) and methyl protons of the ethyl group at C5, and between the methylene and methyl protons of the ethyl group at C2.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HMQC/HSQC spectrum would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing long-range connectivities and piecing together the entire molecular structure. For example, correlations would be expected between the protons of the methyl group on C4 and the olefinic carbons C4 and C5, as well as the carbonyl carbon C3.

Stereochemical Assignment via NOESY and Chiral Shift Reagents

The geometry of the double bond (E/Z isomerism) and the conformation of the molecule can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment detects through-space interactions between protons that are in close proximity. For this compound, the presence or absence of NOE cross-peaks between the methyl group on C4 and the methylene group of the ethyl group on C5 would help in determining the E/Z configuration of the double bond.

In cases where the compound is chiral and a racemic mixture is present, chiral shift reagents can be used to differentiate the enantiomers in the NMR spectrum. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer in the ¹H and ¹³C NMR spectra. This allows for the determination of enantiomeric purity.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.

Analysis of Carbonyl and Alkene Stretching Frequencies

The IR and Raman spectra of this compound are expected to be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and alkene (C=C) groups.

Carbonyl (C=O) Stretching: As an α,β-unsaturated ketone, the C=O stretching frequency is expected to be lower than that of a saturated ketone due to conjugation with the C=C double bond. The absorption band is typically observed in the region of 1650-1685 cm⁻¹.

Alkene (C=C) Stretching: The C=C stretching vibration for a tetrasubstituted alkene is generally weak in the IR spectrum but may be more intense in the Raman spectrum. This band is expected to appear in the region of 1640-1680 cm⁻¹.

The precise positions of these bands can be influenced by the solvent and the specific conformation of the molecule.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
C=O Stretch1650 - 1685Strong (IR), Medium (Raman)
C=C Stretch1640 - 1680Weak (IR), Medium-Strong (Raman)
C-H Stretch (sp²)3000 - 3100Medium
C-H Stretch (sp³)2850 - 3000Strong

Conformational Analysis using Vibrational Modes

In addition to the characteristic stretching frequencies, the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) contains a wealth of information about the bending and torsional vibrations of the molecule. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to analyze the different stable conformations of this compound in the gas phase or in solution. Changes in the vibrational spectra with temperature or solvent can provide insights into the conformational dynamics of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating compounds containing chromophores, which are the parts of a molecule responsible for absorbing ultraviolet or visible light. The technique provides valuable information about the electronic transitions within a molecule, particularly for conjugated systems like that found in this compound.

The molecular structure of this compound features a conjugated enone system, where the carbon-carbon double bond is conjugated with the carbon-oxygen double bond of the ketone. This extended π-system constitutes the primary chromophore of the molecule. In such systems, two characteristic electronic transitions can be observed in the UV-Vis spectrum: the π → π* transition and the n → π* transition.

The π → π* transition is a high-energy transition that results in a strong absorption band, typically observed in the ultraviolet region. For conjugated enones, this absorption is generally found in the range of 215-250 nm. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital. This transition is of lower energy and results in a weaker absorption band at a longer wavelength, usually between 310-330 nm. The presence of these two distinct absorption bands is a key indicator of the conjugated enone functionality.

The position and intensity of these absorption maxima can be influenced by the solvent polarity and the specific substitution pattern around the chromophore. Based on Woodward-Fieser rules for α,β-unsaturated ketones, a predicted λmax for the π → π* transition of this compound can be estimated.

Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε)
π → π~249~12,500
n → π~320~50

This data is predicted based on Woodward-Fieser rules and typical values for similar conjugated enones.

UV-Vis spectroscopy is a valuable technique for quantitative analysis, governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). This principle allows for the monitoring of reactions involving the formation or consumption of chromophores.

For instance, in a reaction synthesizing this compound, the appearance and increase in the intensity of the characteristic π → π* absorption band can be monitored over time to determine the reaction kinetics and endpoint. By creating a calibration curve of absorbance versus known concentrations of the pure compound, the concentration of this compound in a reaction mixture can be accurately determined at any given time. This makes UV-Vis spectroscopy a powerful tool for in-situ reaction monitoring and quality control in the synthesis of this and other conjugated compounds.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, characteristic ions. The fragmentation pattern of this compound is dictated by the stability of the resulting fragments.

The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 154 g/mol . Key fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible, leading to the formation of stable acylium ions.

Predicted Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
154[C10H18O]+•Molecular Ion
125[M - C2H5]+Loss of the ethyl group from the carbonyl side
97[M - C4H9]+Loss of the butyl group from the double bond side
57[C2H5CO]+Acylium ion from cleavage at the ethyl side
69[C4H5O]+Fragment from cleavage and rearrangement

This data is predicted based on general fragmentation patterns of α,β-unsaturated ketones.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in the unambiguous identification of a compound. The molecular formula of this compound is C10H18O. nist.gov

Theoretical Exact Mass for this compound

Molecular FormulaCalculated Exact Mass
C10H18O154.1358

By comparing the experimentally measured exact mass from an HRMS analysis to the theoretical exact mass, the elemental composition of the molecular ion can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. An analysis of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters and cannot exist as enantiomers. Therefore, chiroptical spectroscopy is not applicable for the determination of enantiomeric excess for this compound.

Computational and Theoretical Studies on 5 Ethyl 4 Methyl 4 Hepten 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, rooted in quantum mechanics, can predict a variety of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like 5-Ethyl-4-methyl-4-hepten-3-one to find its most stable three-dimensional arrangement of atoms. By calculating the electron density, DFT can determine the minimum energy conformation of the molecule.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the enone system and the spatial orientation of the ethyl and methyl substituents. This information is foundational for understanding its reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.22 Å
C=C~1.34 Å
C-C (single)~1.50 Å
Bond AngleC-C=O~120°
C=C-C~123°
Dihedral AngleO=C-C=C~180° (for s-trans) or ~0° (for s-cis)

Note: These values are hypothetical and based on typical values for α,β-unsaturated ketones.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. For this compound, this would help in assigning the signals in an experimental spectrum to specific protons and carbons.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. Key predicted vibrations for this molecule would include the C=O and C=C stretching frequencies, which are characteristic of the enone functional group.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions. Computational methods can predict the wavelengths of maximum absorption (λmax) by calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For an α,β-unsaturated ketone, the π → π* and n → π* transitions are of particular interest. acs.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRC=O~198 ppm
~135 ppm
~145 ppm
IRν(C=O)~1685 cm⁻¹
ν(C=C)~1640 cm⁻¹
UV-Visλmax (π → π*)~230 nm

Note: These values are hypothetical and based on general characteristics of similar α,β-unsaturated ketones.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis using DFT can map the potential energy surface of the molecule as a function of the rotation around these bonds. This allows for the identification of the most stable conformers and the energy barriers between them. The flexibility of the ethyl and methyl groups, as well as the rotation around the C-C single bond of the enone system (s-cis vs. s-trans conformers), would be key areas of investigation. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities. chemrxiv.orgnih.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Conformational Dynamics of this compound

MD simulations can model the movement of atoms in this compound over time, providing a detailed picture of its conformational dynamics. nih.gov By simulating the molecule in a solvent, one can observe how it explores different conformations and how quickly it transitions between them. This is particularly important for flexible molecules where the average conformation might not fully represent its behavior. Such simulations could reveal the preferred solution-phase conformations and the timescale of conformational changes, which are critical for understanding its interactions with other molecules.

Reaction Pathway Modeling

Theoretical methods can be used to model the pathways of chemical reactions involving this compound. For example, the Michael addition is a characteristic reaction of α,β-unsaturated ketones. libretexts.org Computational modeling can be used to investigate the mechanism of such a reaction, identifying the transition state structures and calculating the activation energies. This can help in understanding the regioselectivity and stereoselectivity of the reaction. By modeling the reaction with different nucleophiles, one could predict the most favorable reaction conditions and products. nih.govrsc.org

Analysis of Intramolecular Interactions (e.g., Hyperconjugation, Steric Effects)

A detailed analysis of the intramolecular interactions within this compound, including hyperconjugation and steric effects, is not available in the current body of scientific literature. Typically, such an analysis would involve computational methods to elucidate the electronic delocalization and spatial arrangements that contribute to the molecule's stability and conformation.

In a hypothetical computational study, one would expect the investigation of:

Steric Effects: The spatial crowding created by the ethyl and methyl groups around the carbon-carbon double bond and the carbonyl group. These steric hindrances would play a crucial role in determining the preferred conformational geometry and could influence the accessibility of the reactive sites to other molecules.

Without specific research, any discussion on this topic would be purely speculative and fall outside the requested scope of reporting on existing research findings.

Structure-Reactivity Relationship Predictions

Similarly, there is a lack of published research on the structure-reactivity relationship predictions for this compound. Such studies, often employing Quantitative Structure-Activity Relationship (QSAR) models or analysis of the frontier molecular orbitals (HOMO and LUMO), are essential for predicting the chemical behavior of a compound.

A theoretical investigation in this area would likely focus on:

Frontier Molecular Orbitals (FMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Maps: These would visualize the electron-rich and electron-poor regions of the molecule, offering further insight into its reactive properties.

The absence of such studies means that no concrete, data-driven predictions on the reactivity of this compound can be reported. While general principles of organic chemistry can provide a basic understanding, specific computational predictions are not available.

Chemical Transformations and Functionalization of 5 Ethyl 4 Methyl 4 Hepten 3 One

Derivatization of the Ketone Functionality

The carbonyl group in 5-ethyl-4-methyl-4-hepten-3-one is a prime site for nucleophilic addition and condensation reactions, allowing for the synthesis of various derivatives.

Oxime and Hydrazone Formation

The reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides a straightforward route to the corresponding oximes and hydrazones. These reactions typically proceed under mildly acidic conditions, which catalyze the initial nucleophilic attack on the carbonyl carbon.

The formation of an oxime involves the reaction with hydroxylamine (NH₂OH). The resulting product, this compound oxime, can exist as a mixture of (E) and (Z) isomers due to the stereochemistry at the C=N double bond.

Similarly, hydrazone formation occurs when the ketone reacts with hydrazine (H₂NNH₂) or its substituted derivatives, such as 2,4-dinitrophenylhydrazine (B122626). researchgate.net The resulting hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization of the parent ketone.

ReactantProductTypical Conditions
Hydroxylamine (NH₂OH)This compound oximeMildly acidic (e.g., acetate (B1210297) buffer)
Hydrazine (H₂NNH₂)This compound hydrazoneMildly acidic
2,4-DinitrophenylhydrazineThis compound 2,4-dinitrophenylhydrazoneAcidic (e.g., H₂SO₄ in ethanol)

Ketone Protection Strategies

In multi-step syntheses, it is often necessary to protect the ketone functionality to prevent its reaction with reagents intended for other parts of the molecule. A common strategy for protecting ketones is the formation of acetals or ketals. youtube.com

Reacting this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) leads to the formation of a cyclic ketal. This reaction is reversible and is typically driven to completion by removing water from the reaction mixture. The resulting ketal is stable under basic and nucleophilic conditions but can be readily deprotected by treatment with aqueous acid to regenerate the ketone.

Protecting GroupReagents
Ethylene ketalEthylene glycol, p-toluenesulfonic acid
Propylene ketal1,3-Propanediol, p-toluenesulfonic acid

Modification of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to various addition and oxidation reactions, providing a pathway to functionalize the carbon backbone of the molecule.

Epoxidation Reactions

The epoxidation of the tetrasubstituted double bond in this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comleah4sci.com This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene, resulting in the formation of an epoxide ring. youtube.comlibretexts.org The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. For a tetrasubstituted alkene like the one in this compound, the approach of the bulky peroxy acid may be influenced by steric hindrance from the surrounding alkyl groups. google.com

ReagentProduct
m-Chloroperoxybenzoic acid (m-CPBA)4,5-Epoxy-5-ethyl-4-methyl-heptan-3-one
Peracetic acid4,5-Epoxy-5-ethyl-4-methyl-heptan-3-one

Dihydroxylation and Oxidative Cleavage

Dihydroxylation of the alkene can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com These reagents typically lead to syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond, forming a vicinal diol. The use of catalytic amounts of OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common and efficient method. researchgate.net However, the dihydroxylation of sterically hindered tetrasubstituted alkenes can sometimes be challenging and may require specific conditions. researchgate.net

Oxidative cleavage of the carbon-carbon double bond can be achieved using stronger oxidizing agents or a two-step process. libretexts.org Ozonolysis (O₃) followed by a workup with an oxidizing agent like hydrogen peroxide (H₂O₂) will cleave the double bond and form two ketone fragments. masterorganicchemistry.com In the case of this compound, this would result in the formation of butan-2-one and pentan-3-one. Alternatively, vigorous oxidation with hot, acidic potassium permanganate can also lead to the cleavage of the double bond. youtube.com

ReactionReagentsProducts
syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O5-Ethyl-4,5-dihydroxy-4-methylheptan-3-one
Oxidative Cleavage1. O₃ 2. H₂O₂Butan-2-one and Pentan-3-one

Cyclization Reactions Involving this compound as a Building Block

The presence of both an electrophilic β-carbon in the α,β-unsaturated system and an electrophilic carbonyl carbon makes this compound a valuable precursor in the synthesis of various cyclic compounds. arkat-usa.orgwikipedia.org These reactions often proceed through conjugate addition followed by an intramolecular cyclization.

For instance, Michael addition of a nucleophile to the β-position can generate an enolate intermediate which can then participate in an intramolecular aldol (B89426) or Claisen-type condensation, leading to the formation of five- or six-membered rings. The specific outcome of such cyclization reactions would depend on the nature of the nucleophile and the reaction conditions employed.

Furthermore, α,β-unsaturated ketones are known to participate in various annulation reactions, such as the Robinson annulation, to construct polycyclic systems. While a classic Robinson annulation might be challenging with a tetrasubstituted enone due to steric hindrance, related cyclization strategies could potentially be employed. Manganese(III)-based oxidative free-radical cyclizations are also a known method for unsaturated ketones, leading to bicyclic systems. brandeis.edu Copper-catalyzed bi-cyclization reactions of α,β-unsaturated arylketones have also been reported to form complex polycyclic structures. nih.gov

Synthesis of Complex Polyfunctionalized Molecules from this compound

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of a diverse array of more complex organic compounds. Its carbon skeleton can be elaborated and functionalized through various synthetic methodologies, leading to the generation of intricate molecular architectures.

One of the fundamental transformations of α,β-unsaturated ketones is the selective reduction of the carbon-carbon double bond to yield the corresponding saturated ketone. In the case of this compound, this reduction leads to the formation of 3-ethyl-4-heptanone. This transformation is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction proceeds by the addition of two hydrogen atoms across the double bond, leaving the carbonyl group intact.

The general reaction is as follows:

this compound + H₂ --(Catalyst)--> 3-Ethyl-4-heptanone

The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to ensure high selectivity and yield. For instance, palladium-based catalysts are well-known for their efficacy in hydrogenating carbon-carbon multiple bonds without affecting other functional groups like ketones.

Table 1: Catalytic Systems for the Hydrogenation of α,β-Unsaturated Ketones

Catalyst SystemTypical ConditionsSelectivity for C=C Reduction
Pd/CH₂ (1 atm), Room Temperature, EthanolHigh
PtO₂ (Adams' catalyst)H₂ (1-3 atm), Room Temperature, Acetic AcidHigh
Raney NiH₂ (high pressure), Elevated TemperatureGood, may reduce ketone

The conjugated system in this compound makes it an excellent substrate for reactions that form new carbon-carbon bonds, thereby enabling its incorporation into larger and more complex molecular frameworks. Key reactions that facilitate this include Michael additions and annulation reactions.

Michael Addition:

The β-carbon of the α,β-unsaturated ketone is electrophilic and susceptible to attack by nucleophiles in a process known as Michael addition or conjugate addition. A wide range of nucleophiles, including enolates, amines, and organocuprates (Gilman reagents), can be employed. This reaction is a powerful tool for forming a new carbon-carbon or carbon-heteroatom bond at the β-position.

For example, the reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would result in the addition of a methyl group to the β-carbon, leading to the formation of a more complex saturated ketone after protonation of the intermediate enolate.

Robinson Annulation:

A particularly powerful application of α,β-unsaturated ketones in the synthesis of cyclic compounds is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org In a typical Robinson annulation, a ketone enolate acts as the Michael donor and an α,β-unsaturated ketone, such as this compound, serves as the Michael acceptor. wikipedia.orglibretexts.org

The process begins with the formation of a 1,5-dicarbonyl compound through the Michael addition. masterorganicchemistry.com This intermediate then undergoes an intramolecular aldol condensation under basic or acidic conditions to form a cyclohexenone derivative. masterorganicchemistry.com The versatility of the Robinson annulation allows for the construction of polycyclic systems, which are common motifs in natural products like steroids. libretexts.org

While specific examples utilizing this compound in a Robinson annulation are not extensively documented in readily available literature, its structural features make it a suitable candidate for such transformations. The general scheme for a Robinson annulation involving this compound would proceed as follows:

Michael Addition: An enolate (e.g., from cyclohexanone) attacks the β-carbon of this compound.

Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate cyclizes to form a new six-membered ring.

Dehydration: The aldol addition product readily dehydrates to form a stable, conjugated cyclohexenone.

Through these and other synthetic strategies, this compound can be effectively utilized as a foundational element for the assembly of a wide range of complex, polyfunctionalized molecules with potential applications in various fields of chemistry.

Advanced Analytical Methodologies in the Chemical Research of 5 Ethyl 4 Methyl 4 Hepten 3 One

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and purification of 5-Ethyl-4-methyl-4-hepten-3-one. Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. birchbiotech.com The principle of GC relies on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com For purity determination, a sample of the compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of the target compound from any impurities is achieved based on differences in their boiling points and interactions with the stationary phase. The separated components are then detected, most commonly by a flame ionization detector (FID), producing a chromatogram. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks, excluding the solvent peak. birchbiotech.comyoutube.com

A critical aspect of the analysis of this compound is the determination of its geometric isomers, (E) and (Z), which arise from the substitution pattern around the carbon-carbon double bond. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The spatial arrangement of the ethyl and methyl groups relative to the double bond can significantly influence the compound's properties and reactivity. GC is an effective tool for separating and quantifying these isomers. researchgate.net The choice of the GC column's stationary phase is paramount for achieving baseline separation of the (E) and (Z) isomers. Columns with polar stationary phases often provide better resolution for such isomers. The relative abundance of each isomer is determined by the integration of their respective peak areas in the chromatogram.

Table 1: Illustrative GC Parameters for Purity and Isomer Analysis of this compound

ParameterValue
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

High-Performance Liquid Chromatography (HPLC) for Preparative Separation and Chiral Resolution

High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of this compound on a larger scale, a process known as preparative HPLC. chromatographyonline.comlabcompare.comgilson.comwarwick.ac.uk The goal of preparative HPLC is to isolate a sufficient quantity of a pure compound for further use. chromatographyonline.comwarwick.ac.uk The process involves injecting a larger amount of the crude sample onto a column with a wider diameter compared to analytical HPLC. The separation principle remains the same, relying on the differential distribution of the compound and impurities between the mobile and stationary phases. labcompare.com The fractions containing the purified compound are collected as they elute from the column.

Furthermore, this compound possesses a chiral center at the carbon atom adjacent to the carbonyl group, meaning it can exist as a pair of enantiomers. These non-superimposable mirror images can exhibit different biological activities. The separation of these enantiomers, known as chiral resolution, is often achieved using chiral HPLC. nih.govnih.govchiralpedia.comwikipedia.orgmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the chiral separation of various ketones. nih.gov The choice of mobile phase, typically a mixture of an alkane and an alcohol, is crucial for optimizing the separation. nih.gov

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities in a single analysis.

GC-MS for Reaction Mixture Analysis and Identification of Byproducts

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govnih.gov It is particularly valuable for analyzing complex reaction mixtures generated during the synthesis of this compound and for identifying any byproducts. researchgate.net As the components of the mixture elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries. nih.gov This technique is instrumental in optimizing reaction conditions to minimize the formation of unwanted byproducts.

Table 2: Potential Byproducts in the Synthesis of this compound Identifiable by GC-MS

Potential ByproductPotential Origin
Unreacted starting materialsIncomplete reaction
Isomers of the productNon-selective reaction conditions
Aldol (B89426) condensation productsSide reactions of the starting materials or product
Over-alkylation productsLack of reaction control

LC-MS for Non-Volatile Derivative Analysis

For non-volatile or thermally labile compounds that are not amenable to GC analysis, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. mdpi.comcreative-proteomics.com While this compound itself is volatile, certain analytical strategies may involve its conversion to a non-volatile derivative to enhance detection or to analyze it in a complex matrix. Derivatization is a common strategy in the analysis of carbonyl compounds. nih.govlongdom.orglongdom.org Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone functional group to form stable, non-volatile derivatives that can be readily analyzed by LC-MS. nih.govlongdom.orgacs.org This approach is particularly useful for trace analysis where high sensitivity is required.

Quantitative Analysis in Reaction Optimization Studies

The precise quantification of this compound is essential for optimizing its synthesis. Chromatographic techniques, particularly GC and HPLC, are widely used for this purpose. acs.orgresearchgate.net In a typical reaction optimization study, a series of experiments are conducted where reaction parameters such as temperature, reaction time, catalyst loading, and reactant ratios are systematically varied. After each reaction, the yield of this compound is accurately determined using a calibrated chromatographic method. This involves creating a calibration curve by analyzing standard solutions of the pure compound at known concentrations. The concentration of the product in the reaction mixture can then be determined by comparing its peak area to the calibration curve. The data obtained from these quantitative analyses allow chemists to identify the optimal conditions that maximize the yield and purity of the desired product.

Table 3: Illustrative Data for Quantitative Analysis in a Reaction Optimization Study

Reaction Parameter Condition A Condition B Condition C
Temperature (°C) 80100120
Catalyst Loading (mol%) 123
Yield of this compound (%) 658578

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are valuable for the analysis of compounds like this compound due to its conjugated system. The presence of a carbon-carbon double bond in conjugation with a carbonyl group gives rise to characteristic electronic transitions that can be detected and quantified.

The α,β-unsaturated ketone chromophore in this compound is expected to exhibit a strong π → π* absorption band at a longer wavelength and higher intensity compared to non-conjugated ketones, and a weaker n → π* transition. The exact absorption maximum (λmax) is influenced by the solvent polarity and the specific substitution pattern of the molecule.

For quantitative analysis, derivatization techniques are often employed to enhance detection and overcome interference from other matrix components. A common method involves the reaction of the ketone with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. researchgate.net This derivative is highly colored and exhibits a strong absorption in the visible region, which can be measured to determine the concentration of the parent ketone. scielo.br The reaction with Girard's reagent T is another established method for the spectrophotometric determination of α,β-unsaturated ketones.

Table 1: Typical UV-Vis Absorption Data for α,β-Unsaturated Ketones

ChromophoreTransitionTypical λmax (nm)Molar Absorptivity (ε)
C=C-C=Oπ → π210-25010,000-20,000
C=C-C=On → π300-35010-100

Note: The specific λmax and ε values for this compound would require experimental determination.

Chromatographic Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most prevalent technique for the analysis of volatile ketones.

In GC-MS analysis, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center includes mass spectral information for this compound, which can be used as a reference for its identification. nih.govnist.gov

For quantitative analysis using GC, an internal or external standard calibration method is typically used. The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample.

Table 2: Illustrative GC-MS Data for this compound

Retention Time (min)Major Mass Fragments (m/z)Relative Abundance
(Dependent on column and conditions)154 (M+)Moderate
125High
97High
69High
41Very High

Note: This table is illustrative. The exact retention time and fragmentation pattern depend on the specific GC-MS instrument and analytical conditions.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 5-Ethyl-4-methyl-4-hepten-3-one, and how are critical parameters (e.g., solvent choice, temperature) optimized to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves ketone formation via Claisen-Schmidt condensation or oxidation of allylic alcohols. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity for enolate formation.
  • Temperature control : Exothermic steps require precise cooling (e.g., 0–5°C) to prevent side reactions.
  • Catalyst optimization : Lewis acids (e.g., BF₃·Et₂O) may improve regioselectivity in cyclization steps.
    Post-synthesis, purification via fractional distillation or column chromatography is critical. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies α,β-unsaturated ketone protons (δ 5.5–6.5 ppm) and methyl/ethyl groups (δ 0.8–1.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and alkene carbons.
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) are diagnostic.
  • Mass Spectrometry : Molecular ion (m/z 154) and α-cleavage fragments validate the backbone.
    Ambiguities (e.g., stereoisomerism) require 2D NMR (COSY, NOESY) or computational modeling .

Q. How can researchers determine the physical properties (e.g., solubility, thermal stability) of this compound experimentally?

  • Methodological Answer :

  • Solubility : Phase equilibria studies in solvents (e.g., hexane, ethanol) at controlled temperatures.
  • Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.
  • Vapor Pressure : Gas chromatography-headspace analysis or static method setups.
    Data should be cross-validated with computational predictions (e.g., COSMO-RS) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in non-traditional reaction environments (e.g., ionic liquids, micellar systems)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electron density shifts in ketone-enolate equilibria under varied dielectric conditions.
  • Molecular Dynamics (MD) : Simulates solvation effects in ionic liquids to predict reaction kinetics.
  • QSPR Models : Correlate solvent descriptors (e.g., polarity, H-bonding capacity) with reaction outcomes.
    Experimental validation via kinetic profiling under controlled conditions is essential .

Q. How can contradictions between experimental data and theoretical models for this compound’s reaction mechanisms be systematically resolved?

  • Methodological Answer :

  • Error Propagation Analysis : Quantify uncertainties in spectroscopic and chromatographic data (e.g., confidence intervals for retention times).
  • Sensitivity Testing : Vary computational parameters (e.g., basis sets in DFT) to identify model limitations.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ketone) to trace pathway discrepancies.
    Contradictions often arise from overlooked intermediates (e.g., enol tautomers), requiring in-situ monitoring (e.g., FTIR or Raman) .

Q. What methodologies assess the environmental degradation pathways of this compound on indoor surfaces, and how do surface interactions influence its stability?

  • Methodological Answer :

  • Microscaled Surface Reactivity Studies : Apply atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to monitor adsorption/desorption kinetics on materials (e.g., cellulose, PVC).
  • Oxidative Degradation : Expose to ozone or UV light in controlled chambers; analyze products via GC-MS.
  • Molecular Dynamics (MD) : Simulate interfacial interactions to predict degradation hotspots.
    Surface roughness and hydrophobicity significantly alter degradation rates .

Ethical and Methodological Considerations

Q. How should researchers address ethical responsibilities when handling hazardous intermediates during synthesis (e.g., toxic byproducts)?

  • Methodological Answer :

  • Waste Management : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal.
  • Data Transparency : Disclose all byproducts in publications, even if not directly relevant to the study.
  • Safety Protocols : Adhere to OSHA guidelines for fume hood use and personal protective equipment (PPE).
    Ethical obligations extend to protecting lab personnel and ensuring public safety through rigorous documentation .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Answer :

  • Subsampling Protocols : Use rotary sample dividers to ensure representative aliquots for analysis .
  • Interlaboratory Calibration : Share reference spectra and chromatograms via open-access databases.
  • Detailed Reporting : Publish full experimental parameters (e.g., stirring rate, exact reagent grades).
    Reproducibility hinges on granular procedural transparency and error reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.